molecular formula C19H20N4 B562452 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 CAS No. 1185154-60-2

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

Cat. No. B562452
CAS RN: 1185154-60-2
M. Wt: 307.415
InChI Key: ILXRSCZVHSZGCS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3” is an extensively researched organic compound with great potential in the realm of organic chemistry . It is derived from benzimidazole, a heterocyclic compound .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with an acylation reaction, followed by a nitration reaction. This results in an intermediate compound, 3-methyl-4-butyrylamino-5-nitrobenzoic acid. The next steps involve condensation and ring closure to obtain another intermediate compound. The final step is reduction and cyclization to obtain the desired compound .


Molecular Structure Analysis

The molecular formula of this compound is C19H20N4 . It is derived from benzimidazole, a heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, nitration, condensation, ring closure, reduction, and cyclization .


Physical And Chemical Properties Analysis

This compound has a melting point of 130-135 °C and a predicted boiling point of 584.8±52.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Comprehensive Analysis of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 Applications

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3, hereafter referred to as PMMB-d3, is a deuterated compound that has a variety of applications in scientific research. Below is a detailed analysis of six unique applications of PMMB-d3 in different fields of study.

Pharmaceutical Research: PMMB-d3 serves as a key intermediate in the synthesis of Telmisartan , a medication used to treat high blood pressure. The deuterated version, PMMB-d3, is particularly useful in the study of drug metabolism and pharmacokinetics, as the deuterium allows for easier tracking of the compound through various biological processes.

Material Science: In material science, PMMB-d3 can be used to create novel polymers with enhanced stability. The incorporation of deuterated compounds like PMMB-d3 into polymers can result in materials with improved resistance to degradation under UV light and other harsh environmental conditions.

Analytical Chemistry: PMMB-d3 is utilized as an internal standard in mass spectrometry. Its deuterated nature provides a distinct mass difference that helps in the accurate quantification of substances by compensating for sample loss and variations during analysis.

Organic Synthesis: The compound is a building block in the synthesis of various organic molecules. It is used to construct complex structures in organic chemistry, particularly in the development of new benzimidazole derivatives with potential therapeutic properties .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It should be stored in a sealed container in a dry room at room temperature .

properties

IUPAC Name

4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXRSCZVHSZGCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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